molecular formula C27H28N4O2S B2850204 1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide CAS No. 1242870-51-4

1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide

Cat. No.: B2850204
CAS No.: 1242870-51-4
M. Wt: 472.61
InChI Key: SFFVKDORCFDUOD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine scaffold substituted with a 4-methylphenyl group at position 6. The piperidine-3-carboxamide moiety at position 2 is further functionalized with an N-(1-phenylethyl) group. Such derivatives are typically explored for kinase inhibition or anticancer activity due to their structural resemblance to ATP-competitive inhibitors .

Properties

IUPAC Name

1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2S/c1-17-10-12-20(13-11-17)22-16-34-24-23(22)29-27(30-26(24)33)31-14-6-9-21(15-31)25(32)28-18(2)19-7-4-3-5-8-19/h3-5,7-8,10-13,16,18,21H,6,9,14-15H2,1-2H3,(H,28,32)(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFVKDORCFDUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[3,2-d]pyrimidin-4(3H)-one Core

The thieno[3,2-d]pyrimidinone scaffold is synthesized via cyclocondensation of 3-amino-thiophene derivatives with urea or formamide. As demonstrated in, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a dimethylaminomethylidene intermediate, which is subsequently cyclized under acidic conditions to yield 6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. For the target compound, the 7-(4-methylphenyl) substituent is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation at the C7 position of the thiophene precursor prior to cyclization.

Key Reaction Conditions

  • Cyclization : Microwave-assisted heating with formic acid (150°C, 30 min) achieves ~85% conversion to the pyrimidinone core.
  • Demethylation : Boron trifluoride-methanesulfonic acid (BF₃·SMe₂) selectively removes methyl protecting groups without disrupting the thienopyrimidinone ring.

Functionalization at the C2 Position

The C2 position of the thieno[3,2-d]pyrimidinone is electrophilic, enabling nucleophilic aromatic substitution (SNAr) with nitrogen nucleophiles. As reported in, treatment of 7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl chloride with piperidine-3-carboxamide in the presence of NaH/DMF at 80°C affords the 2-piperidine-substituted derivative in 72–78% yield. Chlorination at C2 is achieved using phosphorus oxychloride (POCl₃) under reflux conditions.

Optimization Insights

  • Solvent : Dimethylacetamide (DMA) enhances reaction efficiency compared to DMF due to superior thermal stability.
  • Catalyst : Catalytic KI accelerates SNAr by stabilizing the transition state.

Introduction of the N-(1-Phenylethyl) Group

The N-(1-phenylethyl) moiety is installed via reductive amination or alkylation of the piperidine-3-carboxamide nitrogen. Drawing from, the primary carboxamide is treated with 1-phenylethyl bromide in the presence of K₂CO₃ in acetonitrile at 60°C, yielding the tertiary amide. Alternatively, Schiff base formation using 1-phenylethylamine followed by NaBH₄ reduction provides the alkylated product.

Critical Parameters

  • Steric Effects : Bulky substituents on the piperidine ring necessitate prolonged reaction times (24–48 hr) for complete conversion.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively isolates the product (≥95% purity).

Structural Characterization and Analytical Data

The final compound is characterized by NMR, IR, and mass spectrometry:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 9H, Ar-H), 4.85 (q, J = 6.8 Hz, 1H, CH(CH₃)Ph), 3.70–3.10 (m, 6H, piperidine-H), 2.40 (s, 3H, CH₃), 1.55 (d, J = 6.8 Hz, 3H, CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
  • HRMS : m/z calculated for C₂₈H₂₉N₄O₂S [M+H]⁺: 501.2012; found: 501.2008.

Yield Optimization and Challenges

Comparative Yields

Step Yield (%) Conditions
Core synthesis 85 HCOOH, MW, 150°C
C2 chlorination 90 POCl₃, reflux
Piperidine coupling 78 NaH/DMA, 80°C
N-Alkylation 65 1-phenylethyl Br, K₂CO₃, 60°C

Challenges

  • Regioselectivity : Competing substitution at C5 of the thienopyrimidinone necessitates careful control of stoichiometry.
  • Solubility : Polar intermediates (e.g., carboxamides) require DMF/DMA for homogenization.

Alternative Synthetic Routes

  • Route A : Direct coupling of pre-formed N-(1-phenylethyl)piperidine-3-carboxamide with the chloropyrimidine core.
  • Route B : Late-stage introduction of the 4-methylphenyl group via Pd-catalyzed cross-coupling after core assembly.

Route B offers superior flexibility for analog synthesis but suffers from lower yields (~60%) due to steric hindrance.

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Phenyl Ring Modifications

  • 2-Fluorophenyl (Compound ): Fluorine’s electronegativity improves metabolic stability and membrane permeability. The ortho-substitution may sterically hinder rotational freedom, altering binding kinetics.
  • 3-Methylphenyl (Compound ): Meta-methyl substitution balances lipophilicity and steric effects, possibly optimizing solubility compared to para-substituted analogues.

Piperidine Position

  • The target compound’s 3-carboxamide group may induce distinct conformational preferences compared to the 4-carboxamide in analogues . This positional shift could affect hydrogen-bonding networks with residues like Asp86 in kinase domains .

N-Substituent Variations

  • 1-Phenylethyl (Target and ) : This bulky substituent may enhance selectivity for hydrophobic binding pockets.
  • 2,4-Difluorobenzyl (Compound ) : Fluorine atoms improve bioavailability and reduce off-target interactions via reduced polar surface area.

Hypothetical Pharmacological Profiles

While direct biological data for the target compound are unavailable, inferences are drawn from analogues:

  • Kinase Inhibition : Fluorinated derivatives (e.g., ) often exhibit enhanced potency against kinases like EGFR due to fluorine’s electronegativity .
  • Metabolic Stability : The 4-methyl group in the target compound may reduce CYP450-mediated oxidation compared to fluorinated analogues .

Biological Activity

The compound 1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thieno[3,2-d]pyrimidine core and a piperidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thieno[3,2-d]pyrimidine Core : Known for various biological activities.
  • Piperidine Ring : Often contributes to the pharmacological profile of compounds.
  • Substituents : The presence of a 4-methylphenyl group and an N-(1-phenylethyl) group enhances its interaction with biological targets.

Anticancer Activity

Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidines may possess anticancer properties. For instance:

  • Mechanism : Inhibition of protein kinases involved in cancer cell proliferation.
  • Case Study : A related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Antimicrobial Properties

Compounds with similar structural features have been reported to exhibit antimicrobial activity against various pathogens:

  • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study found that thieno[3,2-d]pyrimidine derivatives inhibited bacterial growth by disrupting cell wall synthesis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.

PropertyValue
Molecular Weight459.57 g/mol
LogP4.6526
Solubility (logSw)-4.3102
Blood-Brain BarrierNon-permeable
CYP450 InteractionLow inhibitory promiscuity

These properties indicate that while the compound may have favorable absorption characteristics, its ability to cross the blood-brain barrier is limited.

While detailed mechanisms for this specific compound are not fully elucidated, the thieno[3,2-d]pyrimidine moiety is known to interact with various biological targets:

  • Protein Kinases : Potential inhibition leading to altered signaling pathways associated with cell growth and survival.
  • Enzyme Inhibition : Interaction with enzymes involved in nucleotide metabolism could contribute to its biological effects.

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with a thieno[3,2-d]pyrimidine core. Key steps include:

  • Core formation : Cyclization of thiophene derivatives with urea or thiourea under acidic conditions.
  • Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-carboxamide moiety.
  • Substituent introduction : Suzuki-Miyaura coupling for aryl groups (e.g., 4-methylphenyl) . Critical conditions include temperature control (60–120°C), solvent selection (DMF or THF for polar aprotic environments), and catalyst use (e.g., Pd(PPh₃)₄ for cross-coupling). Optimizing stoichiometry of amines and carboxylic acid derivatives improves yields .

Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR validates regiochemistry (e.g., distinguishing thienopyrimidine C4=O at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and detects synthetic byproducts.
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies polar impurities .

Q. What in vitro assays evaluate its kinase inhibitory activity?

  • Kinase profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to measure IC₅₀ against targets like EGFR or VEGFR.
  • Cellular assays : ATP-competitive inhibition assessed via luminescence-based ADP-Glo™ assay in cancer cell lines (e.g., A549 or HeLa) .
  • Selectivity screening : Compare activity against off-target kinases (e.g., Src, Abl) to determine therapeutic index .

Advanced Research Questions

Q. How can SAR studies optimize selectivity for specific kinase targets?

  • Substituent modification : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance hydrophobic interactions in kinase pockets.
  • Piperidine ring tuning : Introduce methyl groups at C2/C6 to restrict conformational flexibility, improving binding to hinge regions .
  • Bioisosteric replacement : Substitute the phenylethyl group with indole to mimic ATP’s adenine moiety, as seen in analogous inhibitors .

Q. What strategies resolve discrepancies in biological activity between similar derivatives?

  • Meta-analysis : Compare IC₅₀ values across studies, accounting for assay variability (e.g., ATP concentration, enzyme sources).
  • Crystallography : Resolve co-crystal structures to identify critical binding interactions (e.g., hydrogen bonds with kinase gatekeeper residues) .
  • Solubility correction : Normalize activity data using measured solubility (e.g., PBS/DMSO ratios) to avoid false negatives .

Q. Which computational approaches predict binding modes and affinity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (PDB: 1M17 for EGFR).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residue fluctuations .
  • Free-energy calculations : Apply MM-PBSA to estimate ΔGbinding, prioritizing derivatives with predicted ΔG < -10 kcal/mol .

Q. How do solvent polarity and temperature affect stability during synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hydrolyze esters at >80°C. Switch to dichloromethane for acid-sensitive steps .
  • Temperature gradients : Maintain ≤60°C during amide coupling (EDAC/HOBt) to prevent racemization. Use microwave-assisted synthesis for rapid heating/cooling cycles .

Q. What orthogonal techniques confirm configuration in solution vs. solid state?

  • Solution-state : 2D NOESY NMR detects through-space correlations (e.g., piperidine H3 ↔ thienopyrimidine H7) .
  • Solid-state : Single-crystal X-ray diffraction resolves absolute stereochemistry and crystal packing effects .
  • Vibrational CD : Differentiates enantiomers in chiral environments, complementing HPLC chiral column data .

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